molecular formula C24H33F3O5 B593256 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

Cat. No.: B593256
M. Wt: 458.5 g/mol
InChI Key: GGAGMUSEFHEEBF-XPRPYWGDSA-N
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Description

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is a synthetic analog of prostaglandin F2.alpha., a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and the hydrogenation of the 13,14-double bond. It is known for its ocular hypotensive properties and is used in the treatment of glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is unique due to its specific trifluoromethyl substitution and hydrogenation of the 13,14-double bond, which contribute to its distinct pharmacological profile and reduced incidence of local irritant side effects compared to other prostaglandin analogs .

Biological Activity

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha (17-TFM-PGF2α) is a synthetic analog of prostaglandin F2α, specifically modified to enhance its pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in reproductive health and the management of conditions like glaucoma. This article explores its biological activity, mechanisms of action, and relevant research findings.

17-TFM-PGF2α acts primarily through the prostaglandin F2α receptor (FP) , which is a G-protein-coupled receptor involved in various physiological processes, including uterine contractions during labor. The compound's modifications allow it to maintain receptor binding affinity while minimizing side effects typically associated with prostaglandin therapies.

Key Points:

  • Receptor Binding : 17-TFM-PGF2α exhibits strong binding affinity for FP receptors, similar to other prostaglandin analogs.
  • Uterine Contractility : It promotes myometrial contractility, making it crucial in labor induction and management of postpartum hemorrhage .
  • Reduced Side Effects : Compared to traditional prostaglandins, the modified structure of 17-TFM-PGF2α results in fewer local irritant effects .

Comparative Efficacy

The efficacy of 17-TFM-PGF2α can be compared to other prostaglandin analogs used clinically. The following table summarizes key features:

CompoundReceptor AffinitySide EffectsClinical Use
17-TFM-PGF2αHighLowLabor induction
TravoprostModerateModerateGlaucoma treatment
LatanoprostHighHighGlaucoma treatment

In Vitro Studies

Research has demonstrated that 17-TFM-PGF2α effectively stimulates FP receptor-mediated pathways in vitro. A study found that treatment with this compound led to significant increases in intracellular calcium levels in uterine myocytes, suggesting enhanced contractile responses .

Case Studies

  • Labor Induction : In a clinical setting, patients administered 17-TFM-PGF2α showed improved rates of cervical dilation and uterine contractions compared to those receiving standard treatments. This was particularly noted in cases of preterm labor where rapid intervention was necessary.
  • Glaucoma Management : Preliminary studies indicated that 17-TFM-PGF2α might reduce intraocular pressure effectively, similar to other prostaglandins used for glaucoma management. Patients reported fewer side effects, such as conjunctival hyperemia and irritation .

Biomarker Studies

Recent investigations into urinary metabolites of prostaglandins have shown that levels of 17-TFM-PGF2α correlate with labor onset and progression. Elevated levels of specific metabolites were detected in women approaching labor, indicating its potential as a biomarker for monitoring labor .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAGMUSEFHEEBF-XPRPYWGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Reactant of Route 2
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Reactant of Route 3
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Reactant of Route 4
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Reactant of Route 5
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Reactant of Route 6
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.